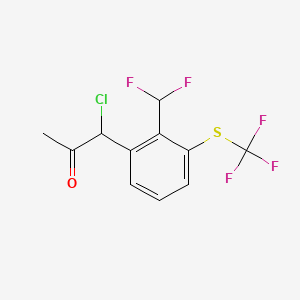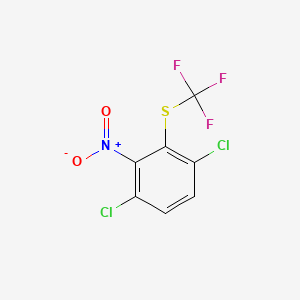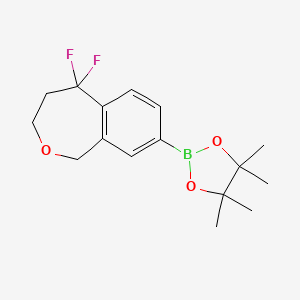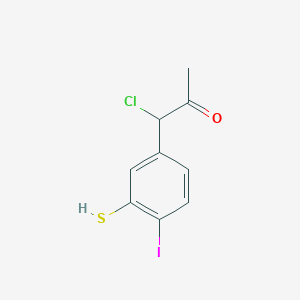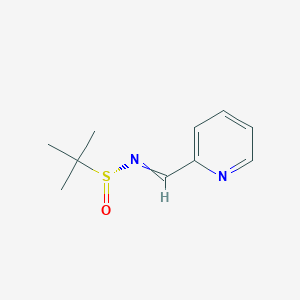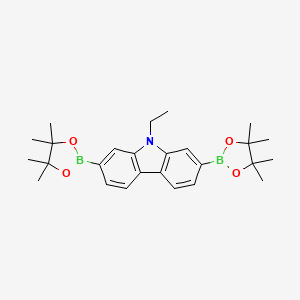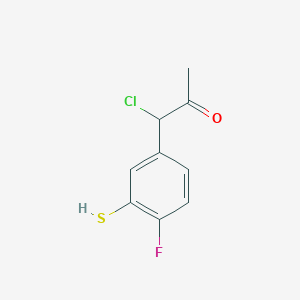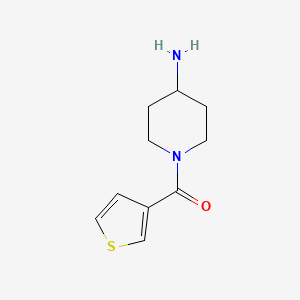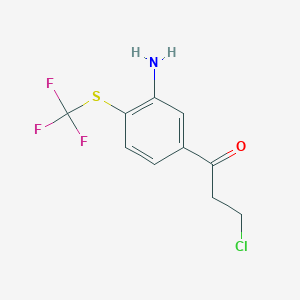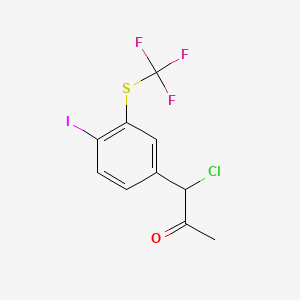
1-(2-Bromo-3-cyanophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of benzonitrile, featuring a bromine atom and a cyanophenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3-cyanophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyanophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding substituted products like amines or thioethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized compounds.
Applications De Recherche Scientifique
1-(2-Bromo-3-cyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-cyanophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyanophenyl group can also contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’-chloropropiophenone: Similar structure with a chlorine atom instead of a cyanophenyl group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Contains an additional bromine atom on the phenyl ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Features methyl groups on the phenyl ring.
Uniqueness
1-(2-Bromo-3-cyanophenyl)propan-2-one is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity compared to other brominated propanones. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-bromo-3-(2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5H2,1H3 |
Clé InChI |
WXCAJVKCXZBZRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



